An In-Depth Technical Guide to 4-Amino-3-mercaptobenzoic Acid: Properties, Synthesis, and Applications in Research and Drug Development
An In-Depth Technical Guide to 4-Amino-3-mercaptobenzoic Acid: Properties, Synthesis, and Applications in Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-3-mercaptobenzoic acid, a trifunctional aromatic compound, is a molecule of significant interest in medicinal chemistry and materials science. Its unique architecture, featuring a carboxylic acid, an aniline-like amino group, and a thiophenol moiety, bestows upon it a versatile reactivity profile. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 4-Amino-3-mercaptobenzoic acid, with a particular focus on its utility as a building block in drug discovery and development.
Core Chemical and Physical Properties
4-Amino-3-mercaptobenzoic acid (CAS No: 14543-45-4) is a solid at room temperature, appearing as a white to off-white crystalline powder.[1][2] Its multifunctional nature makes it soluble in polar organic solvents and aqueous basic solutions.[2] The presence of both an acidic carboxylic group and a basic amino group suggests zwitterionic character under certain pH conditions.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₇NO₂S | |
| Molecular Weight | 169.20 g/mol | |
| Melting Point | 290 °C (decomposes) | [3] |
| Boiling Point (Predicted) | 383.3 ± 32.0 °C | [3] |
| Density (Predicted) | 1.447 ± 0.06 g/cm³ | [3] |
| pKa (Predicted) | 4.61 ± 0.10 | [3] |
The predicted pKa value suggests that the carboxylic acid is the most acidic proton. However, the molecule possesses three ionizable groups: the carboxylic acid, the aromatic amino group, and the thiol. The pKa of the carboxylic acid is likely in the range of 4-5, similar to other benzoic acids. The pKa of the protonated amino group is expected to be around 2-3, by analogy to 4-aminobenzoic acid.[4][5][6][7] The thiol group's acidity is influenced by the electron-donating amino group and the electron-withdrawing carboxylic acid group; its pKa is likely to be in the range of 6-7, similar to other thiophenols.[1][8]
Synthesis of 4-Amino-3-mercaptobenzoic Acid
Several synthetic routes to 4-Amino-3-mercaptobenzoic acid have been reported, often starting from readily available substituted benzoic acids.
Method 1: From 4-Aminobenzoic Acid
A common strategy involves the direct thiocyanation of 4-aminobenzoic acid, followed by hydrolysis of the resulting thiocyanate to the thiol.
Experimental Protocol:
-
Thiocyanation: To a cooled (-5 °C) solution of 4-aminobenzoic acid in acetic acid, potassium thiocyanate (KSCN) is added, followed by the dropwise addition of bromine (Br₂). The reaction mixture is then treated with hydrochloric acid to precipitate the thiocyanate intermediate.[3]
-
Hydrolysis: The isolated thiocyanate intermediate is then refluxed with a solution of potassium hydroxide (KOH) to hydrolyze the thiocyanate group to the thiol. Acidification of the reaction mixture yields 4-Amino-3-mercaptobenzoic acid.[3]
Method 2: From 4-Chloro-3-aminobenzoic Acid
An alternative approach involves the introduction of the thiol group via a diazonium salt intermediate.
Experimental Protocol:
-
Diazotization: 3-Amino-4-chlorobenzoic acid is treated with sodium nitrite (NaNO₂) in the presence of hydrochloric acid at low temperatures (0-5 °C) to form the corresponding diazonium salt.[8]
-
Xanthate Formation: The diazonium salt solution is then added to a solution of potassium ethyl xanthate.[8]
-
Hydrolysis: The resulting xanthate intermediate is hydrolyzed with potassium hydroxide to yield 4-chloro-3-mercaptobenzoic acid.[8] Subsequent displacement of the chloro group would be necessary to arrive at the title compound, a step not explicitly detailed in the initial search results but representing a plausible transformation.
Reactivity and Key Chemical Transformations
The chemical behavior of 4-Amino-3-mercaptobenzoic acid is dictated by the interplay of its three functional groups.
-
Amino Group: The aromatic amino group is nucleophilic and can undergo reactions typical of anilines, such as acylation, alkylation, and diazotization.
-
Thiol Group: The thiol group is acidic and highly nucleophilic in its thiolate form. It is readily oxidized to form a disulfide bridge, a reaction that can be reversible. This redox activity is central to its antioxidant properties.
-
Carboxylic Acid Group: The carboxylic acid can be converted to esters, amides, and acid chlorides, providing a handle for further molecular elaboration.
A particularly important transformation of 4-Amino-3-mercaptobenzoic acid is its use as a precursor for the synthesis of benzothiazoles . This is typically achieved through condensation with carboxylic acids or their derivatives.
This reaction typically proceeds by initial formation of an amide bond between the amino group and the carboxylic acid, followed by an intramolecular cyclization with the elimination of water. The zinc salt of 4-Amino-3-mercaptobenzoic acid has been used in condensation reactions with acyl chlorides to form benzothiazole derivatives.[1][4]
Spectroscopic Characterization
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with their chemical shifts and coupling patterns being influenced by the three different substituents. The protons of the amino and thiol groups will appear as broad singlets, and their chemical shifts will be dependent on the solvent and concentration.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by several key absorption bands:
-
A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.
-
N-H stretching vibrations from the amino group, appearing as two bands for a primary amine around 3300-3500 cm⁻¹.
-
A C=O stretch from the carboxylic acid, which is a strong and sharp peak around 1700 cm⁻¹.
-
A weak S-H stretch from the thiol group, typically observed around 2550-2600 cm⁻¹.
-
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z = 169, corresponding to the molecular weight of the compound.
Applications in Drug Discovery and Development
4-Amino-3-mercaptobenzoic acid is a valuable building block for the synthesis of a variety of biologically active molecules.
Precursor to Benzothiazole-Containing Therapeutics
The benzothiazole scaffold is a privileged structure in medicinal chemistry, found in a wide range of drugs with diverse therapeutic activities. The ability of 4-Amino-3-mercaptobenzoic acid to readily form this ring system makes it a key intermediate in the synthesis of potential drug candidates.
Kinase Inhibitors
Substituted aminobenzoic acids are common structural motifs in kinase inhibitors, which are a major class of cancer therapeutics. While specific examples utilizing 4-Amino-3-mercaptobenzoic acid are not extensively documented in the initial search, its structural features make it an attractive starting material for the synthesis of novel kinase inhibitors. The amino group can serve as an anchor to interact with the hinge region of the kinase, while the rest of the molecule can be elaborated to achieve potency and selectivity.
Antioxidant Properties and Their Mechanistic Basis
The thiophenol moiety in 4-Amino-3-mercaptobenzoic acid confers significant antioxidant properties. Thiols are effective radical scavengers, and the antioxidant mechanism is believed to proceed via a Sequential Proton Loss Electron Transfer (SPLET) mechanism.[6]
In this mechanism, the thiol first loses a proton to form the more nucleophilic thiolate anion. This anion then donates an electron to a radical species, thereby neutralizing it and forming a relatively stable thiyl radical. The presence of the electron-donating amino group can further stabilize the radical and enhance the antioxidant activity. This intrinsic antioxidant property, combined with its synthetic versatility, makes 4-Amino-3-mercaptobenzoic acid an interesting scaffold for the development of multifunctional drugs that combine a primary pharmacological activity with antioxidant effects.
Safety and Handling
4-Amino-3-mercaptobenzoic acid is classified as an irritant and is harmful if swallowed. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be stored in a cool, dry, and well-ventilated area, away from oxidizing agents.[9]
Conclusion
4-Amino-3-mercaptobenzoic acid is a versatile and valuable building block for researchers, scientists, and drug development professionals. Its unique combination of functional groups provides a rich platform for a wide range of chemical transformations, most notably the synthesis of benzothiazoles. Its inherent antioxidant properties, coupled with its potential as a scaffold for kinase inhibitors and other therapeutic agents, make it a compound of considerable interest for future research and development endeavors. This guide has provided a comprehensive overview of its chemical properties, synthesis, and applications, serving as a foundational resource for those working with this intriguing molecule.
References
-
Chemistry Stack Exchange. In aminobenzoic acid, do we have three different pKa's?. (2013). Available at: [Link].
-
PubChem. Thiophenol. National Center for Biotechnology Information. Available at: [Link].
-
PrepChem.com. Synthesis of A. 4-Chloro-3-mercaptobenzoic acid. Available at: [Link].
-
ResearchGate. Chemical structure of p-aminobenzoic acid and his pKa value. Available at: [Link].
-
p-Aminobenzoic Acid. Available at: [Link].
-
ResearchGate. pKa Values for Thiophenols 1-7. Available at: [Link].
-
ResearchGate. Synthesis of 4-amino-3-mercaptobenzoic acid hydrochloride. Reagents and conditions. Available at: [Link].
-
ACS Publications. Density Functional Theory Calculation of pKa's of Thiols in Aqueous Solution Using Explicit Water Molecules and the Polarizable Continuum Model. The Journal of Physical Chemistry A. Available at: [Link].
-
PubChem. 4-Amino-3-mercaptobenzoic acid. National Center for Biotechnology Information. Available at: [Link].
-
NIST WebBook. 4-Amino-3-methylbenzoic acid. National Institute of Standards and Technology. Available at: [Link].
-
PubMed. Design and synthesis of novel protein kinase CK2 inhibitors on the base of 4-aminothieno[2,3-d]pyrimidines. Available at: [Link].
-
Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available at: [Link].
-
Chemistry Steps. Interpreting IR Spectra. Available at: [Link].
-
Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016). Available at: [Link].
-
ResearchGate. Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Available at: [Link].
-
bioRxiv. Structure-based design of selective salt-inducible kinase (SIK) inhibitors. (2021). Available at: [Link].
-
PubChemLite. 4-amino-3-mercaptobenzoic acid (C7H7NO2S). Available at: [Link].
-
ResearchGate. Antioxidant activity and pKa calculations of 4‑mercaptostilbene and some derivatives: A theoretical approach. Available at: [Link].
-
MDPI. Advances in Research on the Activity Evaluation, Mechanism and Structure-Activity Relationships of Natural Antioxidant Peptides. Available at: [Link].
-
MDPI. Understanding the Factors That Influence the Antioxidant Activity of Manganosalen Complexes with Neuroprotective Effects. (2024). Available at: [Link].
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN115710207B - Preparation method of 4-mercaptobenzoic acid - Google Patents [patents.google.com]
- 8. prepchem.com [prepchem.com]
- 9. 4-Amino-3-mercaptobenzoic acid | 14543-45-4 [sigmaaldrich.com]
